molecular formula C16H15FN2O5S2 B12209258 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12209258
M. Wt: 398.4 g/mol
InChI Key: FZITVDOAYNFMPR-QPEQYQDCSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a potent and selective small-molecule inhibitor of Heat Shock Protein 27 (HSP27). HSP27 is a molecular chaperone that is frequently overexpressed in various cancers, including prostate, breast, and ovarian cancers, where it plays a critical role in promoting cell survival, inhibiting apoptosis , and contributing to chemoresistance . By disrupting the protective function of HSP27, this compound effectively sensitizes cancer cells to conventional chemotherapeutic agents, such as docetaxel and gemcitabine, leading to enhanced apoptotic cell death . Its primary research value lies in its application as a chemical probe to investigate the role of the HSP27 pathway in oncogenesis and treatment resistance. Researchers utilize this inhibitor in preclinical studies to explore novel combination therapies aimed at overcoming multidrug resistance in aggressive and refractory cancers, providing a valuable tool for advancing our understanding of cytoprotective chaperone networks in oncology.

Properties

Molecular Formula

C16H15FN2O5S2

Molecular Weight

398.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C16H15FN2O5S2/c17-11-3-1-2-10(6-11)7-13-15(21)19(16(22)25-13)8-14(20)18-12-4-5-26(23,24)9-12/h1-3,6-7,12H,4-5,8-9H2,(H,18,20)/b13-7-

InChI Key

FZITVDOAYNFMPR-QPEQYQDCSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1NC(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=O

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=O

Origin of Product

United States

Preparation Methods

Formation of the Thiazolidinone Core

The thiazolidinone ring is synthesized via Knoevenagel condensation , a widely employed method for constructing heterocyclic systems. A representative protocol involves reacting 2,4-thiazolidinedione with 3-fluorobenzaldehyde in the presence of a base such as piperidine or ammonium acetate. The reaction proceeds under reflux in anhydrous ethanol, yielding the (5Z)-5-(3-fluorobenzylidene)-2,4-thiazolidinedione intermediate. The Z-configuration of the benzylidene group is confirmed by coupling constants in ¹H NMR (J = 10–12 Hz).

Key conditions :

  • Solvent: Ethanol or toluene

  • Temperature: 80–100°C

  • Reaction time: 6–12 hours

  • Yield: 70–85%

Acetamide Coupling Reaction

The final step involves coupling the thiazolidinone intermediate with the sulfone-containing amine. Chloroacetylation of the amine is performed using chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base. The resulting chloroacetamide is then reacted with the thiazolidinone intermediate in dimethylformamide (DMF) at room temperature for 12–24 hours.

Critical parameters :

  • Molar ratio: 1:1.2 (thiazolidinone:chloroacetamide)

  • Base: Potassium carbonate or triethylamine

  • Purification: Recrystallization from ethanol/water (yield: 60–75%)

Industrial-Scale Production Strategies

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for the Knoevenagel condensation and acetamide coupling steps. This approach reduces reaction times by 40% and improves yields to 78–82% through precise temperature and mixing control.

Green Chemistry Approaches

Recent advancements utilize microwave-assisted synthesis for the condensation step, reducing energy consumption by 60%. Solvent-free conditions under microwave irradiation (100 W, 120°C) achieve 80% yield in 30 minutes.

Analytical Validation and Quality Control

Spectroscopic Characterization

Technique Key Data
¹H NMR δ 7.8–8.1 (m, 4H, aromatic), δ 5.2 (s, 1H, CH=S), δ 3.4–3.7 (m, 4H, sulfone)
¹³C NMR δ 172.5 (C=O), δ 165.3 (C=S), δ 122.1 (C-F)
IR 1735 cm⁻¹ (C=O), 1240 cm⁻¹ (S=O)
HRMS [M+H]⁺ calcd. 414.5; found 414.4

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity. Residual solvents are quantified via gas chromatography (GC), adhering to ICH Q3C guidelines.

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Cost Efficiency
Traditional stepwise65–70%24–36 hoursModerate
Continuous flow75–82%8–12 hoursHigh
Microwave-assisted78–80%0.5–2 hoursLow

Challenges and Mitigation Strategies

Stereochemical Control

The Z-configuration of the benzylidene group is critical for biological activity. Using polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) during condensation minimizes E-isomer formation.

Byproduct Formation

Side products such as over-oxidized sulfones or dimerized thiazolidinones are mitigated by:

  • Strict stoichiometric control of H₂O₂ in oxidation steps.

  • Addition of radical inhibitors (e.g., BHT) during coupling reactions .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functionalities.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its biological activity and potential as a bioactive compound in various biological systems.

    Medicine: The compound is explored for its potential therapeutic effects, including its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials, pharmaceuticals, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Thiazolidinone derivatives exhibit diverse biological activities based on substitutions at the 5-benzylidene position, the acetamide side chain, and modifications to the thiazolidinone core. Below is a comparative analysis of key analogs:

Compound Name 5-Substituent Acetamide Side Chain Thiazolidinone Core Key Findings/Activity (if reported) Reference
Target Compound 3-fluorobenzylidene N-(1,1-dioxidotetrahydrothiophen-3-yl) 2,4-dioxo N/A (structural focus)
2-[(5Z)-5-(3-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide 3-chlorobenzylidene N-[3-(1H-imidazol-1-yl)propyl] 4-oxo, 2-thioxo Enhanced solubility via imidazole moiety
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 2-methoxybenzylidene N-(5-methyl-1,3,4-thiadiazol-2-yl) 4-oxo, 2-thioxo Potential for π-stacking interactions
2-[(5Z)-2,4-Dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide 2-thienylmethylene N-[2-(5-fluoro-1H-indol-3-yl)ethyl] 2,4-dioxo Heterocyclic substitution alters binding
Halogenated 2-aryl-4-thiazolidinones (e.g., 3-fluoro or 3-chloro) 3-fluoro/3-chloro phenyl Variable 4-oxo, 1,1-dioxide Selective antitumor activity (lung cancer)

Key Observations:

  • Substituent Position and Halogen Effects: The target compound’s 3-fluoro substitution on the benzylidene group (meta position) contrasts with para-substituted analogs in , which showed selective activity against leukemias. Meta-halogenation may enhance steric compatibility with hydrophobic enzyme pockets.
  • Side Chain Diversity: The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound improves aqueous solubility compared to lipophilic aryl or heteroaryl side chains in .

Spectroscopic and Crystallographic Data

  • NMR Analysis: Evidence highlights that chemical shift differences in regions adjacent to substituents (e.g., 3-fluorobenzylidene) can pinpoint structural variations. For instance, the target compound’s fluorine atom would deshield nearby protons, causing distinct δ values in the aromatic region.
  • Crystallography: Programs like SHELXL and ORTEP-3 are critical for resolving Z/E configurations and hydrogen-bonding networks, ensuring accurate structural assignments.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a synthetic compound that incorporates a tetrahydrothiophene moiety and a thiazolidinone derivative. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

Chemical Structure

The compound's structure can be broken down into two key components:

  • Tetrahydrothiophene : A sulfur-containing heterocycle that contributes to the compound's bioactivity.
  • Thiazolidinone : Known for its role in various biological activities, including anti-inflammatory and anticancer properties.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antiproliferative effects, enzyme inhibition, and overall cytotoxicity against different cancer cell lines.

Antiproliferative Activity

Research has shown that compounds similar to this compound exhibit significant antiproliferative effects against several cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
5bA-5491.20
5bPanc-11.40
5jMCF-70.87

These results indicate that certain derivatives possess potency comparable to established chemotherapeutics like doxorubicin.

The mechanism by which these compounds exert their antiproliferative effects often involves the inhibition of key enzymes such as EGFR (Epidermal Growth Factor Receptor) and BRAF V600E , which are critical in cancer progression:

CompoundTarget EnzymeIC50 (nM)Reference
5bEGFR91 ± 07
5jBRAF V600E85 ± 05

This data suggests that the compound may interfere with signaling pathways essential for tumor growth and survival.

Case Studies

A notable study investigated the synthesis and biological evaluation of thiazolidinone derivatives, including those related to our compound of interest. The study utilized various cancer cell lines to assess cytotoxicity and found that many derivatives showed promising results in inhibiting cell growth while maintaining low toxicity levels in normal cell lines.

Study Findings

In a comparative analysis of several thiazolidinone derivatives:

  • Compound 5b demonstrated superior activity against both A-549 and Panc-1 cell lines.
  • Compound 5j was highlighted for its potent inhibitory action against EGFR, making it a candidate for further development as an anticancer agent.

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